molecular formula C6H9NO2 B1319516 2-Aminocyclopent-1-enecarboxylic acid CAS No. 773099-73-3

2-Aminocyclopent-1-enecarboxylic acid

Cat. No. B1319516
CAS RN: 773099-73-3
M. Wt: 127.14 g/mol
InChI Key: IEENBFOXBSLDSO-UHFFFAOYSA-N
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Description

2-Aminocyclopent-1-enecarboxylic acid (2-ACPCA) is an important organic compound that has been studied extensively in the scientific community. It is a cyclic amide that has been used in a variety of applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 2-ACPCA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential as an anti-fungal agent.

Scientific Research Applications

Neurotransmitter Receptor Research

2-Aminocyclopent-1-enecarboxylic acid: is utilized in the study of GABA (Gamma-Aminobutyric Acid) receptors , which are pivotal for inhibitory neurotransmission in the central nervous system. This compound serves as a scaffold for developing antagonists of ionotropic receptors . For instance, modifications of this molecule have led to the creation of selective potent GABA C receptor antagonists that enhance learning and memory in animal models .

Medicinal Chemistry

In medicinal chemistry, 2-Aminocyclopent-1-enecarboxylic acid derivatives are explored for their potential as therapeutic agents. The compound’s structure allows for the addition of various substituents, creating analogs with different pharmacological profiles. These analogs can act as antagonists at specific receptor subtypes, offering opportunities for targeted drug development .

Cognitive Function Enhancement

Research into cognitive enhancement has identified derivatives of 2-Aminocyclopent-1-enecarboxylic acid as candidates for improving memory and learning capabilities. By acting on specific GABA receptor subtypes, these compounds can modulate neurotransmitter activity in ways that positively affect cognitive processes .

Neuropharmacology

In neuropharmacology, the study of 2-Aminocyclopent-1-enecarboxylic acid and its derivatives aids in understanding the balance between neuronal inhibition and excitation. This balance is crucial for normal brain function, and disruptions can lead to neurological disorders. The compound’s role in receptor modulation makes it a valuable tool for dissecting the complexities of neuronal communication .

Receptor Binding Studies

2-Aminocyclopent-1-enecarboxylic acid: is instrumental in receptor binding studies, particularly for the GABA A receptor. Researchers use this compound to investigate the binding affinities of various analogs, which helps in mapping the receptor’s active sites and understanding the mechanics of ligand-receptor interactions .

Synaptic Function Analysis

The compound is also used in analyzing synaptic functions, especially in identifying the distribution and role of GABA-inhibitory synapses within the central nervous system. Through its antagonistic properties, researchers can probe the function of GABA and its widespread influence across different brain regions .

Chemical Synthesis

In chemical synthesis, 2-Aminocyclopent-1-enecarboxylic acid provides a versatile starting point for creating a wide array of structurally diverse agents. These agents can be tailored to interact with various ionotropic receptors, expanding the toolkit available for neuroscientific research .

Pharmacodynamics

Finally, the study of 2-Aminocyclopent-1-enecarboxylic acid contributes to the field of pharmacodynamics by offering insights into how drugs affect the body, particularly in the context of receptor antagonism and the resultant physiological responses. This knowledge is crucial for designing drugs with desired effects and minimal side effects .

Safety And Hazards

As with any chemical compound, precautions should be taken during handling. Safety considerations include proper storage, protective equipment, and adherence to established protocols. Detailed safety data can be found in material safety data sheets (MSDS) provided by suppliers .

properties

IUPAC Name

2-aminocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENBFOXBSLDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593805
Record name 2-Aminocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclopent-1-enecarboxylic acid

CAS RN

773099-73-3
Record name 2-Aminocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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